molecular formula C5H10Cl2N2S B7886419 [(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

[(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Cat. No.: B7886419
M. Wt: 201.12 g/mol
InChI Key: DTMLTMMWUJVINS-UHFFFAOYSA-N
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Description

[(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the amine derivative. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

[(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.

Scientific Research Applications

[(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

[(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

[(4-Methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, particularly as potential anticancer agents, antimicrobial agents, and in various other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a methyl group and an amine functional group. This structure is significant as it influences the compound's biological interactions and pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines through multiple mechanisms:

  • Cell Proliferation Inhibition : Thiazole derivatives have been shown to inhibit the proliferation of cancer cells. For instance, one study reported that thiazolidinone derivatives demonstrated considerable anti-proliferative effects against human liver (HepG2), colon (HT-29), and breast cancer (MCF-7) cell lines using MTT assays .
  • Mechanisms of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction. For example, docking studies suggest that thiazole derivatives may interact with proteins involved in tumor growth and survival .

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 16 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . This suggests strong antibacterial potential, making it a candidate for further development as an antimicrobial agent.

Study 1: Cytotoxicity Evaluation

In a comparative study assessing the cytotoxic effects of several thiazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of thiazole derivatives found that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard broth microdilution methods to determine MIC values across various bacterial strains .

Summary of Findings

Biological ActivityEfficacyReference
Anticancer (HepG2)Significant cytotoxicity (IC50 < 50 µM)
Antimicrobial (S. aureus)MIC = 16 μg/mL
Antimicrobial (E. faecalis)MIC = 16 μg/mL

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c1-4-5(2-6)8-3-7-4;;/h3H,2,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMLTMMWUJVINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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